This research lays a theoretical foundation for developing new antioxidants, nutraceuticals, and cosmetics based on Etodroxizine . Keep in mind that further studies are needed to fully explore its potential in this field.
Etodroxizine is a first-generation antihistamine that belongs to the diphenylmethane and piperazine classes. Its primary use is as a sedative and hypnotic agent, particularly in Europe and South Africa. The compound is known for its ability to block histamine H1 receptors, which play a crucial role in regulating sleep and wakefulness. By inhibiting these receptors, etodroxizine induces sedation and promotes sleep, making it effective in treating various sleep disorders and anxiety-related conditions.
The specific products formed from these reactions depend on the conditions and reagents employed.
Etodroxizine exhibits significant biological activity primarily through its antihistaminic properties. By blocking H1 receptors, it effectively reduces allergic responses and promotes sedation. Additionally, studies have indicated that etodroxizine may have anxiolytic effects, making it beneficial for patients with anxiety disorders. Its sedative properties are utilized in clinical settings to facilitate sleep in patients suffering from insomnia or other sleep-related issues .
The synthesis of etodroxizine involves multiple steps:
Etodroxizine has various applications across different fields:
Etodroxizine shares similarities with several other antihistamines, particularly those within the diphenylmethane and piperazine classes. Notable compounds include:
| Compound | Class | Primary Use | Unique Features |
|---|---|---|---|
| Etodroxizine | Diphenylmethane | Sedative, hypnotic | Potent sedative effects |
| Hydroxyzine | Piperazine | Anxiolytic, sedative | Metabolized to cetirizine |
| Meclizine | Piperazine | Motion sickness | Less sedating than hydroxyzine |
| Cinnarizine | Piperazine | Nausea treatment | Unique structure allows for antiemetic use |
Etodroxizine stands out due to its specific combination of diphenylmethane and piperazine structures, contributing to its unique efficacy as a sedative and hypnotic agent .
Etodroxizine possesses the molecular formula C₂₃H₃₁ClN₂O₃, corresponding to a molecular weight of 418.96 grams per mole [1] [2] [4]. The compound is classified as a diarylmethane derivative, featuring a complex molecular architecture that incorporates multiple functional groups within its structure [1].
The fundamental structural framework of etodroxizine consists of a central piperazine ring system substituted with a benzhydryl moiety containing a para-chloro substituent [2] [6]. The molecule contains a triethylene glycol chain terminating in a primary alcohol functional group, which is attached to one of the nitrogen atoms of the piperazine ring [2] [3]. This structural arrangement places etodroxizine within the broader class of piperazine derivatives, which are characterized by their six-membered heterocyclic ring containing two nitrogen atoms in opposite positions [24].
The complete structural representation reveals the presence of twenty-three carbon atoms, thirty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms [1] [2] [4]. The elemental composition analysis demonstrates that carbon constitutes 65.94% of the molecular mass, hydrogen accounts for 7.46%, chlorine represents 8.46%, nitrogen comprises 6.69%, and oxygen makes up 11.46% of the total molecular weight [4].
Table 1: Fundamental Structural Properties of Etodroxizine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₁ClN₂O₃ | Multiple sources |
| Molecular Weight (g/mol) | 418.96 | Multiple sources |
| CAS Registry Number | 17692-34-1 | Multiple sources |
| ChemSpider ID | 57011 | ChemSpider |
| PubChem CID | 63345 | PubChem |
| InChI Key | VUFOCTSXHUWGPW-UHFFFAOYSA-N | Multiple sources |
| Percent Composition C (%) | 65.94 | DrugFuture |
| Percent Composition H (%) | 7.46 | DrugFuture |
| Percent Composition Cl (%) | 8.46 | DrugFuture |
| Percent Composition N (%) | 6.69 | DrugFuture |
| Percent Composition O (%) | 11.46 | DrugFuture |
The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as OCCOCCOCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(Cl)C=C3 [3] [6]. The corresponding International Chemical Identifier string provides a standardized representation of the molecular connectivity as InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2 [3] [6].
The systematic International Union of Pure and Applied Chemistry nomenclature for etodroxizine is 2-[2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl}ethoxy)ethoxy]ethanol [2] [3]. This nomenclature reflects the compound's structural complexity by systematically describing each component of the molecule, beginning with the terminal ethanol group and proceeding through the polyethylene glycol chain to the substituted piperazine core.
The Chemical Abstracts Service registry has assigned the name 2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol to this compound [4] [6]. Multiple alternative systematic names exist in the chemical literature, including 1-(para-chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine and 1-(para-chloro-alpha-phenylbenzyl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]diethylenediamine [2] [4] [6].
The compound has been registered under the Chemical Abstracts Service registry number 17692-34-1, which serves as its primary chemical identifier in scientific databases [1] [2] [4] [6]. Additional database identifiers include PubChem Compound Identifier 63345 [1] and ChemSpider identification number 57011 [2]. The standardized International Chemical Identifier Key VUFOCTSXHUWGPW-UHFFFAOYSA-N provides a unique hash-coded representation of the molecular structure [2] [3] [6].
Historical and commercial designations for etodroxizine include several alternative names such as hydrochlorbenzethylamine, etodroxyzine, and etodroxine [1] [2] [4]. The compound has been marketed under various trade names, including Indunox by UCB pharmaceuticals and Drimyl by Cassenne [4].
Table 2: Chemical Nomenclature and Identifiers for Etodroxizine
| Name Type | Chemical Name |
|---|---|
| IUPAC Name | 2-[2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl}ethoxy)ethoxy]ethanol |
| CAS Name | 2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol |
| Alternative Name 1 | 1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine |
| Alternative Name 2 | 1-(p-Chloro-α-phenylbenzyl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]diethylenediamine |
| Alternative Name 3 | Hydrochlorbenzethylamine |
| Trade Name 1 | Indunox (UCB) |
| Trade Name 2 | Drimyl (Cassenne) |
Etodroxizine exhibits specific stereochemical characteristics that are fundamentally important to its molecular identity and potential biological activity [3] [8]. The compound contains one potential stereogenic center, though it is reported to have zero defined stereocenters out of one possible stereocenter, indicating that the molecule exists as a racemic mixture [3] [8].
The stereochemical analysis reveals that etodroxizine displays optical activity designated as plus-minus, characteristic of a racemic compound containing equal proportions of both enantiomers [3] [8]. A racemic mixture contains two enantiomers in equal amounts, resulting in no net optical activity due to the cancellation of opposing rotational effects [23]. The stereochemistry is specifically classified as racemic, confirming the presence of both mirror-image forms of the molecule in equal concentrations [3] [8].
The potential chiral center in etodroxizine is located at the carbon atom bearing both the 4-chlorophenyl and phenyl substituents, which creates the benzhydryl moiety [21] [22]. This carbon atom is bonded to four different groups: the 4-chlorophenyl ring, the unsubstituted phenyl ring, a hydrogen atom, and the piperazine nitrogen atom [22]. The presence of four different substituents on this carbon atom theoretically creates the conditions necessary for chirality and optical isomerism [21] [22].
However, the current characterization indicates that etodroxizine does not exhibit resolved stereochemical activity, suggesting either that the compound lacks a true chiral center or that it has not been separated into its individual enantiomeric forms [3] [8]. The equal mixture of stereoisomers in a racemic compound means that one enantiomer rotates plane-polarized light in the clockwise direction while the other rotates it counterclockwise by an equal amount, resulting in no net optical rotation [21] [23].
The structural relationship between etodroxizine and related piperazine derivatives demonstrates that stereochemical considerations are important in this class of compounds [24]. Many piperazine derivatives exhibit significant stereochemical diversity, and the separation of enantiomers can result in compounds with markedly different biological properties [27]. The racemic nature of etodroxizine as currently characterized suggests that further stereochemical investigation might reveal distinct properties for individual enantiomers.
Etodroxizine exists in multiple salt forms and derivatives, with the dimaleate salt representing the most well-characterized derivative form [4] [8]. The etodroxizine dimaleate possesses the molecular formula C₂₃H₃₁ClN₂O₃·2C₄H₄O₄, corresponding to a significantly increased molecular weight of 651.10 grams per mole compared to the free base form [4] [8]. This salt form has been assigned the Chemical Abstracts Service registry number 56335-21-8, distinguishing it from the parent compound [4] [8].
The formation of the dimaleate salt involves the interaction of two maleic acid molecules with the basic nitrogen atoms present in the piperazine ring of etodroxizine [8]. Maleic acid, with its carboxylic acid functional groups, forms ionic interactions with the nitrogen atoms, creating a stable salt complex [8]. The dimaleate salt form exhibits different stereochemical properties compared to the free base, specifically showing two E/Z centers in contrast to the zero E/Z centers observed in the parent compound [8].
The percent composition of the dimaleate salt reflects the contribution of the maleic acid components, with carbon comprising 57.19%, hydrogen 6.04%, chlorine 5.45%, nitrogen 4.30%, and oxygen 27.03% of the total molecular mass [4]. The substantial increase in oxygen content reflects the addition of the carboxylic acid groups from the two maleic acid molecules [4].
Salt formation typically improves the physicochemical properties of pharmaceutical compounds, including enhanced solubility, stability, and bioavailability characteristics [27]. The selection of maleic acid as the salt-forming agent suggests optimization for specific pharmaceutical applications, as maleate salts are commonly employed in drug development due to their favorable properties [27].
Table 3: Salt Forms and Derivatives of Etodroxizine
| Salt/Derivative Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | E/Z Centers |
|---|---|---|---|---|
| Etodroxizine (free base) | C₂₃H₃₁ClN₂O₃ | 418.96 | 17692-34-1 | 0 |
| Etodroxizine Dimaleate | C₂₃H₃₁ClN₂O₃·2C₄H₄O₄ | 651.10 | 56335-21-8 | 2 |
Additional derivative forms and potential salt combinations have been referenced in the literature, though detailed characterization data for these forms are limited [4]. The pharmaceutical development of etodroxizine likely involved screening multiple salt forms to identify optimal candidates for specific formulation requirements [27].
The structural characterization of etodroxizine employs multiple analytical techniques that are standard for pharmaceutical compound analysis [12]. Nuclear magnetic resonance spectroscopy represents a primary method for structural elucidation and confirmation of molecular connectivity in piperazine derivatives [12]. Both proton and carbon-13 nuclear magnetic resonance techniques provide detailed information about the molecular framework, functional group identification, and conformational properties [12].
High-resolution mass spectrometry serves as another critical analytical method for molecular weight determination and structural confirmation [12]. The technique provides precise molecular mass measurements that confirm the molecular formula and can detect impurities or degradation products [12]. Mass spectrometric fragmentation patterns offer additional structural information by revealing characteristic breakdown pathways of the molecule under ionization conditions [12].
X-ray crystallography represents the most definitive method for three-dimensional structural determination when suitable crystals can be obtained [14] [15] [16]. This technique provides precise atomic coordinates, bond lengths, bond angles, and molecular conformations [14] [15]. For pharmaceutical compounds like etodroxizine, crystallographic analysis can reveal important information about polymorphic forms, hydrogen bonding patterns, and molecular packing arrangements [30] [31].
Infrared spectroscopy provides functional group identification and characterization through the detection of characteristic vibrational frequencies [12]. The technique is particularly valuable for identifying hydroxyl groups, aromatic systems, and nitrogen-containing heterocycles present in the etodroxizine structure [12]. The polyethylene glycol chain and piperazine ring system each contribute distinctive spectral features that aid in structural confirmation [12].
Modern analytical approaches often employ hyphenated techniques that combine separation methods with spectroscopic detection [17]. High-performance liquid chromatography coupled with mass spectrometry represents a powerful combination for both qualitative and quantitative analysis of etodroxizine and its impurities [17]. These methods are essential for pharmaceutical quality control and can detect trace-level impurities that might affect product safety or efficacy [17].
Thermal analysis methods, including differential scanning calorimetry and thermogravimetric analysis, provide information about physical properties such as melting point, polymorphic transitions, and thermal stability [6] [32]. The reported melting point of less than 25 degrees Celsius and boiling point of 250 degrees Celsius at reduced pressure represent important physical constants that aid in compound identification and handling procedures [6].
Etodroxizine exists as a solid at room temperature, presenting as an off-white to pale beige crystalline powder [4] [5]. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [4] [5]. This hygroscopic nature requires careful storage conditions to maintain compound stability and prevent degradation due to moisture uptake.
The molecular formula of etodroxizine is C₂₃H₃₁ClN₂O₃, with a corresponding molecular weight of 418.957 g/mol [1] [2] [6]. The exact mass has been precisely determined as 418.202321 g/mol using high-resolution mass spectrometry [7] [8]. The compound is registered under CAS number 17692-34-1 and has the InChI Key VUFOCTSXHUWGPW-UHFFFAOYSA-N [1] [2] [6].
From a stereochemical perspective, etodroxizine exists as a racemic mixture, containing equal proportions of both enantiomers [2] [6]. The compound exhibits (+/-) optical activity characteristic of racemic compounds, with 0 out of 1 defined stereocenters and 0 E/Z centers [2] [6]. This racemic nature indicates that the compound has not been separated into its individual enantiomeric forms.
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | [4] [5] |
| Appearance | Off-White to Pale Beige | [4] [5] |
| Hygroscopicity | Hygroscopic | [4] [5] |
| Molecular Formula | C₂₃H₃₁ClN₂O₃ | [1] [2] [6] |
| Molecular Weight | 418.957 g/mol | [1] [2] [6] |
| Stereochemistry | Racemic | [2] [6] |
The thermal characteristics of etodroxizine reveal important information about its physical behavior under various temperature conditions. The compound exhibits a melting point of less than 25°C [9], indicating that etodroxizine may exist as a liquid or semi-solid at room temperature under certain conditions.
The boiling point has been determined through different methodologies. Under reduced pressure conditions (0.01 mm Hg), etodroxizine boils at 250°C [4] [5] [10] [11]. This reduced-pressure boiling point is particularly relevant for purification and analytical procedures. Under standard atmospheric pressure, the predicted boiling point is approximately 538°C [12], though this value represents a computational estimation rather than experimental measurement.
Additional thermal properties include a flash point of 279.2°C [12] and an extremely low vapor pressure of 2.08 × 10⁻¹² mmHg at 25°C [12], indicating minimal volatility at room temperature. The compound has a density of 1.175 g/cm³ [12].
| Thermal Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | <25°C | Standard pressure | [9] |
| Boiling Point | 250°C | 0.01 mm Hg | [4] [5] [10] [11] |
| Boiling Point (predicted) | 538°C | Standard pressure | [12] |
| Flash Point | 279.2°C | Standard conditions | [12] |
| Vapor Pressure | 2.08 × 10⁻¹² mmHg | 25°C | [12] |
The solubility characteristics of etodroxizine demonstrate its behavior in various solvent systems, which is crucial for pharmaceutical formulation and analytical procedures. In dimethyl sulfoxide (DMSO), etodroxizine is sparingly soluble [4] [5]. In methanol, the compound shows slightly soluble characteristics [4] [5].
These solubility parameters indicate that etodroxizine has moderate polarity, consistent with its molecular structure containing both hydrophobic aromatic rings and hydrophilic hydroxyl and ether functionalities. The limited aqueous solubility is typical for compounds with significant lipophilic character, which aligns with its antihistamine activity and ability to cross biological membranes.
For deuterated forms used in analytical applications, storage at 2-8°C is recommended to maintain stability [13]. The compound demonstrates stability under normal conditions when properly stored, though specific degradation pathways have not been extensively characterized in the available literature.
| Solvent | Solubility | Description | Source |
|---|---|---|---|
| DMSO | Sparingly soluble | Limited dissolution | [4] [5] |
| Methanol | Slightly soluble | Minimal dissolution | [4] [5] |
| Water | Limited data | Presumed low solubility | Inferred |
The lipophilic characteristics of etodroxizine are fundamental to understanding its pharmacokinetic behavior and membrane permeability. While specific experimental octanol-water partition coefficient (log P) values for etodroxizine were not found in the available literature, the compound's structural features suggest significant lipophilic character.
The presence of chlorinated aromatic rings, phenyl substituents, and the piperazine backbone contributes to the overall hydrophobic nature of the molecule [1] [2]. The polyethylene glycol chain provides some hydrophilic balance, but the overall molecular architecture suggests a moderate to high lipophilicity profile.
Based on structural similarity to related antihistamines and the compound's ability to cross biological membranes for central nervous system activity, the estimated log P value would likely fall in the range of 2-4, which is typical for first-generation antihistamines with sedative properties [14]. This lipophilic character is essential for the compound's ability to cross the blood-brain barrier and exert central nervous system effects.
The distribution coefficient at physiological pH (log D₇.₄) would be influenced by the ionization state of the piperazine nitrogen atoms. The compound's racemic nature and lack of defined stereocenters in the current characterization suggest that stereochemical effects on partitioning behavior may be minimal [2] [6].
Etodroxizine has been extensively characterized using multiple spectroscopic techniques, providing comprehensive structural and analytical information. Mass spectrometry analysis using electrospray ionization (ESI+) shows a precursor ion [M+H]⁺ at m/z 419.21 [7] [15]. High-resolution Q-TOF mass spectrometry provides an exact mass of 418.202320563 u with collision energy of 35 eV [7] [15].
Nuclear magnetic resonance (NMR) spectroscopy serves as a primary method for structural elucidation, with both ¹H and ¹³C NMR techniques providing detailed information about molecular connectivity and conformational properties . Infrared (IR) spectroscopy using Fourier-transform infrared (FTIR) methods allows identification of characteristic functional groups, including hydroxyl groups, aromatic systems, and nitrogen-containing heterocycles .
Gas chromatography analysis shows a retention index of 3180 on an HP-1 column under standardized conditions [17]. This retention behavior is useful for analytical identification and purity assessment. High-performance liquid chromatography (HPLC) methods are suitable for quality control applications and impurity detection .
The UV-visible spectroscopy characteristics relate to the compound's absorption properties in organic solvents, which provide information about electronic transitions and structural features . These spectroscopic properties collectively enable comprehensive analytical characterization and quality control procedures.
| Spectroscopic Method | Key Parameters | Applications | Source |
|---|---|---|---|
| Mass Spectrometry (ESI+) | [M+H]⁺ m/z 419.21 | Molecular weight confirmation | [7] [15] |
| Q-TOF MS | Exact mass 418.202320563 u | High-resolution analysis | [7] [15] |
| NMR Spectroscopy | ¹H and ¹³C NMR | Structural elucidation | |
| IR Spectroscopy | FTIR functional groups | Chemical identification | |
| Gas Chromatography | Retention index 3180 | Analytical separation | [17] |